Ethyl dimethyl oleyl ammonium bromide
Description
Ethylhexadecyldimethyl ammonium bromide (CAS 124-03-8) is a quaternary ammonium compound (QAC) with the molecular formula C₂₀H₄₄BrN. It features a hexadecyl (C₁₆) alkyl chain, an ethyl group, and two methyl groups bonded to a central nitrogen atom, forming a cationic surfactant. This compound is widely used as a disinfectant, laboratory reagent, and structure-directing agent in material synthesis due to its amphiphilic properties .
Properties
CAS No. |
6458-13-5 |
|---|---|
Molecular Formula |
C22H46BrN |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl-dimethyl-octadec-9-enylazanium;bromide |
InChI |
InChI=1S/C22H46N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(3,4)6-2;/h13-14H,5-12,15-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BFDFJIJWIIIZJB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl dimethyl oleyl ammonium bromide can be synthesized through a quaternization reaction. The process involves the reaction of oleylamine with ethyl bromide and dimethyl sulfate. The reaction typically occurs in an organic solvent such as ethanol or isopropanol, under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The raw materials, including oleylamine, ethyl bromide, and dimethyl sulfate, are mixed in large reactors. The reaction is controlled to maintain optimal temperature and pressure conditions. The final product is purified using industrial-scale distillation and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl dimethyl oleyl ammonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in practical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide. The reactions typically occur in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield ethyl dimethyl oleyl ammonium hydroxide .
Scientific Research Applications
Ethyl dimethyl oleyl ammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in cell membrane studies due to its surfactant properties.
Medicine: It is incorporated into antimicrobial formulations for its ability to disrupt microbial cell membranes.
Industry: Used in the formulation of detergents, fabric softeners, and disinfectants.
Mechanism of Action
The primary mechanism of action of ethyl dimethyl oleyl ammonium bromide involves the disruption of microbial cell membranes. The compound interacts with the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is facilitated by the hydrophobic oleyl group, which integrates into the lipid bilayer, and the hydrophilic ammonium group, which interacts with the polar head groups of the membrane lipids .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 378.48 g/mol
- Appearance : White hygroscopic solid
- Applications: Antimicrobial agent, surfactant in nanocomposites, and phase-transfer catalyst .
Comparison with Similar Quaternary Ammonium Bromides
Alkyl Chain Length and Conformational Effects
The alkyl chain length significantly impacts the physicochemical and functional properties of QACs. For example:
- Mechanistic Insight: Longer alkyl chains (e.g., C₁₆) adopt ordered conformations in layered structures, improving mechanical properties in nanocomposites. Shorter chains (C₈–C₁₂) favor disordered arrangements, enhancing solubility but reducing antimicrobial persistence .
Functional Group Modifications
Substituents on the ammonium center alter reactivity and application scope:
Benzyl vs. Ethyl Groups :
- Dodecyl dimethyl benzyl ammonium chloride (CAS 139-07-1): Benzyl groups increase lipophilicity, boosting efficacy against enveloped viruses but reducing biodegradability .
- Ethylhexadecyldimethyl ammonium bromide : Ethyl groups balance hydrophobicity and solubility, making it suitable for hydrogels and emulsions .
- Phenoxyethyl Additions: Dodecyl dimethyl (2-phenoxyethyl) ammonium bromide (Domiphen bromide, CAS 538-71-6): The phenoxyethyl group enhances binding to bacterial membranes, improving bacteriostatic activity .
Antimicrobial Efficacy
QACs with C₁₂–C₁₆ chains exhibit optimal antimicrobial performance:
*MIC: Minimum Inhibitory Concentration
Trend : Longer alkyl chains (C₁₆) improve membrane disruption in Gram-positive bacteria, while shorter chains (C₁₂) are less effective against Gram-negative strains due to outer membrane complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
